Ethyl 5-cyclopropyl-5-oxovalerate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-cyclopropyl-5-oxovalerate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 5-cyclopropyl-5-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclopropyl-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyclopropyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclopropyl group may also influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Ethyl 5-oxovalerate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 5-cyclopropyl-5-oxovalerate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopropyl 5-oxovalerate: Contains a cyclopropyl group but lacks the ester functional group.
Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and an ester functional group, which confer distinct chemical and physical properties. The cyclopropyl group introduces ring strain, affecting the compound’s reactivity, while the ester group allows for various chemical transformations .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXMFAGRMYXHTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645660 |
Source
|
Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-27-7 |
Source
|
Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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